

Application Note & Protocol: Preparation of Sterile Stock Solutions in Compliance with USP <797>

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Compound of Interest		
Compound Name:	USP7-797	
Cat. No.:	B10856675	Get Quote

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preparation of compounded sterile preparations (CSPs).

Introduction: United States Pharmacopeia (USP) General Chapter <797> provides the minimum standards for the compounding of sterile preparations to ensure patient safety.[1][2] These standards are designed to prevent harm to patients that could result from microbial contamination, excessive bacterial endotoxins, variability in intended strength, and the use of ingredients of inappropriate quality.[1][3] A "stock solution" in this context refers to a compounded sterile preparation that is prepared in a larger volume for use in the subsequent preparation of multiple individual doses. The preparation of any stock solution must adhere to the stringent guidelines set forth in USP <797>. This document provides a generalized protocol and key considerations for preparing sterile stock solutions in compliance with these standards.

I. Key Quantitative Data and Compliance Standards

The following tables summarize the critical quantitative parameters that must be met to ensure a sterile compounding environment and process as per USP <797>.

Table 1: Environmental Air Quality Classifications



Compounding Area	ISO Class	Maximum Particles (≥0.5 μm/m³)
Primary Engineering Control (PEC)	ISO Class 5	3,520
Buffer Area	ISO Class 7	352,000
Ante-Area	ISO Class 8 or 7	3,520,000 (ISO 8)

Source: Adapted from ISO 14644-1.[1]

Table 2: Personnel Competency and Testing Frequencies

Test	Frequency	Requirement
Gloved Fingertip and Thumb Sampling	Initial (3 successful tests), then every 6 months	Zero colony-forming units (CFUs)
Aseptic Manipulation Competency (Media-Fill Test)	Annually (low/medium risk) or semi-annually (high risk)	No visible microbial growth after 14 days
Hand Hygiene and Garbing Observation	Annually	Successful completion of the entire procedure

Source: USP <797> guidelines.[1][4]

Table 3: Beyond-Use Dating (BUD) for Compounded Sterile Stock Solutions

Category	Storage Condition	Maximum BUD
Category 1	Controlled Room Temperature (20-25°C)	≤ 12 hours
	Refrigerator (2-8°C)	≤ 24 hours
Category 2	Controlled Room Temperature (20-25°C)	> 12 hours
	Refrigerator (2-8°C)	> 24 hours



Note: The BUD for a stock solution that has been punctured is a maximum of 12 hours if maintained in an ISO Class 5 environment.[5][6] The final assigned BUD must not exceed the stability of the drug.

II. Experimental Protocol: Preparation of a Sterile Stock Solution

This protocol outlines the fundamental steps for preparing a sterile stock solution. This is a generalized procedure and must be adapted to the specific formulation and risk level of the CSP.

- 1. Pre-Compounding Procedures:
- Master Formulation Record: For any batched stock solution, a Master Formulation Record must be created. This document serves as the "recipe" and includes details such as ingredients, concentrations, equipment, and step-by-step instructions.[5]
- Compounding Record: For every preparation, a specific Compounding Record must be completed. This record details the actual preparation, including lot numbers, expiration dates of all components, and the identities of the personnel who prepared and checked the solution.[5]
- Personnel Garbing and Hygiene: All personnel must follow established hand hygiene and garbing procedures before entering the compounding area. This includes donning appropriate personal protective equipment (PPE) such as shoe covers, hair covers, face masks, and sterile gloves.[7]
- Environmental Cleaning and Disinfection: Ensure that the Primary Engineering Control
 (PEC), such as a laminar airflow workbench or biological safety cabinet, and the surrounding
 buffer area have been cleaned and disinfected according to the facility's standard operating
 procedures (SOPs).[7]
- Component Disinfection: All components to be introduced into the PEC, including vials, ampules, and bags, must be wiped down with a sporicidal agent or sterile 70% isopropyl alcohol (IPA).[7]



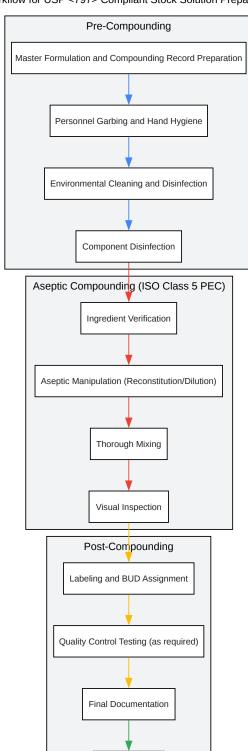
2. Aseptic Compounding Procedure:

- Aseptic Technique: All manipulations must be performed using strict aseptic technique within the ISO Class 5 PEC to prevent microbial contamination.[1]
- Ingredient Verification: Verify the identity and quantity of all ingredients against the Compounding Record. Check for any particulate matter or discoloration.
- Reconstitution and Dilution: If required, reconstitute drug vials using the appropriate sterile diluent. Withdraw the necessary volume of the drug concentrate and inject it into the final container (e.g., an IV bag) containing the sterile diluent.
- Mixing: Gently agitate the final container to ensure thorough mixing of the stock solution.
- Inspection: Visually inspect the final preparation against a light and dark background for any particulate matter, cored vial fragments, or other defects.
- 3. Post-Compounding Procedures:
- Labeling: The prepared stock solution must be clearly labeled with the drug name, concentration, date and time of preparation, the assigned BUD, storage requirements, and the initials of the compounder.
- Quality Control: Depending on the category and risk level of the CSP, quality control
 measures such as sterility testing and bacterial endotoxin testing may be required.[8]
- Documentation: Complete all required documentation in the Compounding Record.

III. Visualized Workflow and Pathways

Diagram 1: Experimental Workflow for Sterile Stock Solution Preparation





Workflow for USP <797> Compliant Stock Solution Preparation

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Proper Storage

Caption: A flowchart of the key stages in preparing a sterile stock solution.



Conclusion:

The preparation of sterile stock solutions is a critical process that demands strict adherence to the standards outlined in USP <797>. By implementing robust protocols, maintaining a controlled environment, ensuring personnel competency, and performing rigorous quality control, researchers and drug development professionals can ensure the safety and efficacy of their compounded sterile preparations. Continuous education and adherence to updated guidelines are essential for maintaining compliance and safeguarding patient health.[9][10]

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